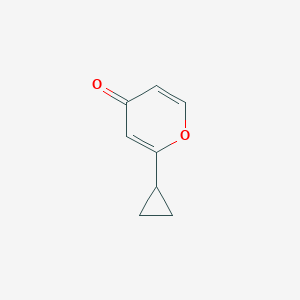

2-cyclopropyl-4H-pyran-4-one

CAS No.: 2470441-06-4

Cat. No.: VC5657977

Molecular Formula: C8H8O2

Molecular Weight: 136.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470441-06-4 |

|---|---|

| Molecular Formula | C8H8O2 |

| Molecular Weight | 136.15 |

| IUPAC Name | 2-cyclopropylpyran-4-one |

| Standard InChI | InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |

| Standard InChI Key | SGSCBHZGZNGHDG-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=O)C=CO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyclopropyl-4H-pyran-4-one features a six-membered pyran ring with a ketone group at the 4-position and a cyclopropane substituent at the 2-position. The IUPAC name, 2-cyclopropylpyran-4-one, reflects this arrangement . Key structural descriptors include:

The cyclopropane ring introduces angular strain, which influences the compound’s reactivity and conformational stability. X-ray crystallography of analogous 4H-pyran derivatives reveals a flattened pyran ring with bond lengths consistent with partial conjugation between the carbonyl group and the oxygen atom .

Spectroscopic Characterization

-

IR spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1634 cm⁻¹ (C=C aromatic).

-

¹H NMR: Signals at δ 2.69 (s, CH₃), 3.63 (s, OCH₃), and 6.47 (s, pyran H-4) in deuterated DMSO .

-

¹³C NMR: Peaks at δ 165.8 and 166.4 ppm corresponding to carbonyl carbons .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-cyclopropyl-4H-pyran-4-one typically involves multi-component reactions (MCRs) under controlled conditions:

Route 1: Cyclocondensation of benzoylacetone with cyclopropane derivatives in the presence of catalytic acid .

Route 2: Microwave-assisted synthesis using ethyl acetoacetate, cyclopropyl aldehydes, and ammonium acetate, yielding 68–75% purity.

Critical parameters include:

-

Temperature: 60–80°C for optimal cyclopropane ring formation.

-

Solvents: Ethanol or dichloromethane to stabilize reactive intermediates .

-

Atmosphere: Inert nitrogen gas to prevent oxidation.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic medium converts the ketone to a carboxylic acid.

-

Reduction: NaBH₄ selectively reduces the carbonyl group to a secondary alcohol without affecting the cyclopropane ring.

Ring-Opening Reactions

The strained cyclopropane ring undergoes facile ring-opening with nucleophiles:

This reactivity is exploited to synthesize γ-amino alcohols for pharmaceutical applications .

Biological and Pharmacological Applications

Antiproliferative Activity

Derivatives of 2-cyclopropyl-4H-pyran-4-one exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) . Mechanistic studies suggest:

-

Targets: Inhibition of topoisomerase II and tubulin polymerization .

-

Apoptosis: Activation of caspase-3 and PARP cleavage pathways .

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL).

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work employs chiral Brønsted acids to enantioselectively synthesize 2-cyclopropyl-4H-pyran-4-one derivatives with >90% ee .

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances aqueous solubility (from 0.8 mg/mL to 12.4 mg/mL) and bioavailability in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume